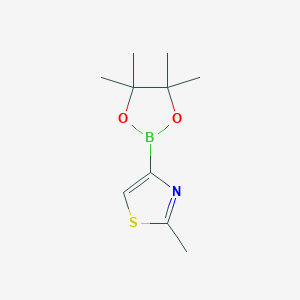![molecular formula C8H13N3O B6169065 rac-(5R,7S)-5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one CAS No. 2740369-62-2](/img/no-structure.png)
rac-(5R,7S)-5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(5R,7S)-5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one, or more commonly known as RDP, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields of research. RDP has a unique structure that has been found to possess several interesting and useful properties.
科学的研究の応用
RDP has been studied extensively in the scientific community and has been found to have potential applications in various fields of research. It has been found to have potential applications in the field of drug design, as it has been found to have anti-inflammatory and anti-cancer properties. Additionally, RDP has been studied for its potential use as a photoluminescent material, as it has been found to be highly photoluminescent under certain conditions. It has also been studied for its potential use as a fluorescent probe for imaging, as it has been found to be highly fluorescent under certain conditions.
作用機序
The mechanism of action of RDP is still being studied, however, it is believed to involve several different pathways. It is believed that RDP binds to certain proteins in the body, which leads to a decrease in inflammation and an increase in cell survival. Additionally, it is believed that RDP may interact with certain enzymes in the body, which leads to an increase in cell proliferation and a decrease in apoptosis.
Biochemical and Physiological Effects
RDP has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, as well as potential effects on the immune system. Additionally, it has been found to have potential effects on the cardiovascular system, as it has been found to have anti-atherosclerotic and anti-arrhythmic properties. Finally, it has been found to have potential effects on the nervous system, as it has been found to have anxiolytic and antidepressant properties.
実験室実験の利点と制限
RDP has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and is highly stable, which makes it ideal for use in lab experiments. Additionally, it is non-toxic and has been found to be non-mutagenic, which makes it safe to use in lab experiments. However, one of the main limitations of RDP is that it is not very soluble in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are several potential future directions for the study of RDP. One potential direction is to further study its potential applications in drug design, as it has already been found to have anti-inflammatory and anti-cancer properties. Additionally, further research could be done on its potential use as a photoluminescent material, as well as its potential use as a fluorescent probe for imaging. Finally, further research could be done on its potential effects on the immune system, cardiovascular system, and nervous system.
合成法
The synthesis of RDP has been developed and optimized over the years, and it is now possible to synthesize RDP in a relatively straightforward manner. The most common method for the synthesis of RDP is the reaction of 5-methyl-2-oxo-1,3-dihydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid with dimethylformamide and sodium methoxide. This reaction yields the desired product, RDP, in a high yield.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(5R,7S)-5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one involves the condensation of 5,7-dimethyl-1H-pyrazolo[4,3-d]pyrimidine-2,4-dione with ethyl acetoacetate followed by cyclization and subsequent hydrolysis to yield the final product.", "Starting Materials": [ "5,7-dimethyl-1H-pyrazolo[4,3-d]pyrimidine-2,4-dione", "ethyl acetoacetate", "sodium ethoxide", "water" ], "Reaction": [ "Step 1: Dissolve 5,7-dimethyl-1H-pyrazolo[4,3-d]pyrimidine-2,4-dione and ethyl acetoacetate in ethanol and add sodium ethoxide. Heat the mixture under reflux for 4 hours.", "Step 2: Cool the reaction mixture and add water. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 3: Cyclize the product by heating it with acetic anhydride and pyridine for 2 hours.", "Step 4: Hydrolyze the cyclized product with aqueous hydrochloric acid to yield rac-(5R,7S)-5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one." ] } | |
CAS番号 |
2740369-62-2 |
製品名 |
rac-(5R,7S)-5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one |
分子式 |
C8H13N3O |
分子量 |
167.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



